molecular formula C9H17Cl B13153731 1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane

1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane

Cat. No.: B13153731
M. Wt: 160.68 g/mol
InChI Key: ONNDWLGRXXWKRB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 3-methylbutyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane can be achieved through various methods, including:

    Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst such as rhodium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as alcohols, ethers, or amines can be formed.

    Oxidation Products: Carboxylic acids, ketones, or aldehydes may be produced.

    Reduction Products: Alkanes or alcohols are typical products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-1-(3-methylbutyl)cyclopropane exerts its effects depends on the specific context of its use. Generally, the compound’s reactivity is influenced by the strained cyclopropane ring and the presence of the chloromethyl group, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclopropane: Lacks the 3-methylbutyl group, leading to different reactivity and applications.

    1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and reaction conditions.

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-(chloromethyl)-1-(3-methylbutyl)cyclopropane

InChI

InChI=1S/C9H17Cl/c1-8(2)3-4-9(7-10)5-6-9/h8H,3-7H2,1-2H3

InChI Key

ONNDWLGRXXWKRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CC1)CCl

Origin of Product

United States

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